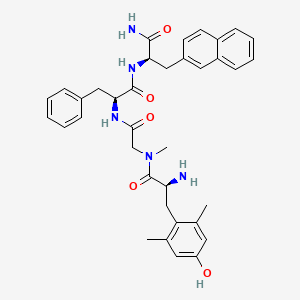
Dmt-Sar-Phe-D-2-Nal-NH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “Dmt-Sar-Phe-D-2-Nal-NH” is a synthetic peptide that has garnered interest in the field of opioid receptor research. This compound is a tetrapeptide, meaning it consists of four amino acids linked together. It is known for its high affinity and selectivity towards the mu opioid receptor, making it a valuable tool in studying opioid receptor functions and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “Dmt-Sar-Phe-D-2-Nal-NH” typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process begins with the attachment of the first amino acid to the resin, followed by the stepwise addition of protected amino acids. Each addition involves coupling reactions facilitated by reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the assembly of the peptide chain, the final product is cleaved from the resin and deprotected to yield the desired peptide .
Industrial Production Methods
Industrial production of “this compound” follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to streamline the process and ensure consistency. The use of high-performance liquid chromatography (HPLC) is crucial for purifying the final product to achieve the desired purity levels required for research and therapeutic applications .
Chemical Reactions Analysis
Types of Reactions
“Dmt-Sar-Phe-D-2-Nal-NH” primarily undergoes peptide bond formation and cleavage reactions. These reactions are essential for its synthesis and subsequent modifications. Additionally, the compound can participate in oxidation and reduction reactions, which may alter its biological activity and stability .
Common Reagents and Conditions
Coupling Reagents: N,N’-diisopropylcarbodiimide (DIC), hydroxybenzotriazole (HOBt)
Cleavage Reagents: Trifluoroacetic acid (TFA) for deprotection and cleavage from the resin
Oxidation/Reduction Reagents: Hydrogen peroxide (H2O2) for oxidation, dithiothreitol (DTT) for reduction
Major Products Formed
The primary product formed from the synthesis of “this compound” is the tetrapeptide itself. Depending on the specific modifications and reactions performed, various derivatives and analogs can be synthesized to study different aspects of its biological activity .
Scientific Research Applications
“Dmt-Sar-Phe-D-2-Nal-NH” has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. Its high affinity for the mu opioid receptor makes it a valuable tool for studying opioid receptor functions and developing potential therapeutic agents for pain management. Additionally, it is used in structure-activity relationship (SAR) studies to understand the interactions between peptides and opioid receptors .
Mechanism of Action
The mechanism of action of “Dmt-Sar-Phe-D-2-Nal-NH” involves its binding to the mu opioid receptor. Upon binding, it induces conformational changes in the receptor, leading to the activation of downstream signaling pathways. These pathways include the inhibition of adenylate cyclase activity, modulation of ion channels, and activation of mitogen-activated protein kinase (MAPK) pathways. The overall effect is the modulation of pain perception and analgesia .
Comparison with Similar Compounds
Similar Compounds
Dmt-DALDA: A potent mu opioid receptor agonist with high antinociceptive potency.
H-Dmt-c[D-Lys-Phe-2’-MePhe-Asp]-NH2: An agonist for mu, delta, and kappa opioid receptors.
Uniqueness
“Dmt-Sar-Phe-D-2-Nal-NH” is unique due to its specific amino acid sequence and high selectivity for the mu opioid receptor. This selectivity allows for targeted studies on the mu opioid receptor without significant cross-reactivity with other opioid receptors .
Properties
Molecular Formula |
C36H41N5O5 |
|---|---|
Molecular Weight |
623.7 g/mol |
IUPAC Name |
(2S)-2-[[2-[[(2S)-2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoyl]-methylamino]acetyl]amino]-N-[(2R)-1-amino-3-naphthalen-2-yl-1-oxopropan-2-yl]-3-phenylpropanamide |
InChI |
InChI=1S/C36H41N5O5/c1-22-15-28(42)16-23(2)29(22)20-30(37)36(46)41(3)21-33(43)39-32(18-24-9-5-4-6-10-24)35(45)40-31(34(38)44)19-25-13-14-26-11-7-8-12-27(26)17-25/h4-17,30-32,42H,18-21,37H2,1-3H3,(H2,38,44)(H,39,43)(H,40,45)/t30-,31+,32-/m0/s1 |
InChI Key |
LCSGBFCHAFMKLD-QAXCHELISA-N |
Isomeric SMILES |
CC1=CC(=CC(=C1C[C@@H](C(=O)N(C)CC(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@H](CC3=CC4=CC=CC=C4C=C3)C(=O)N)N)C)O |
Canonical SMILES |
CC1=CC(=CC(=C1CC(C(=O)N(C)CC(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC3=CC4=CC=CC=C4C=C3)C(=O)N)N)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



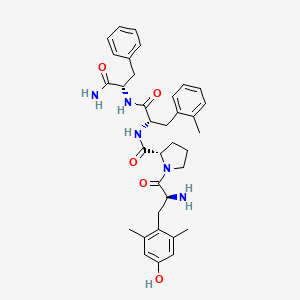
![[(4R,4aR,7S,7aR,12bS)-9-acetyloxy-3-methyl-1,2,3,4,4a,5,6,7,7a,13-decahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-3-ium-7-yl] sulfate](/img/structure/B10848348.png)
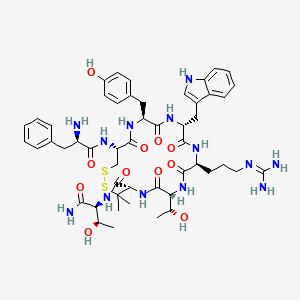
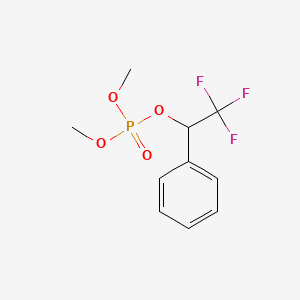
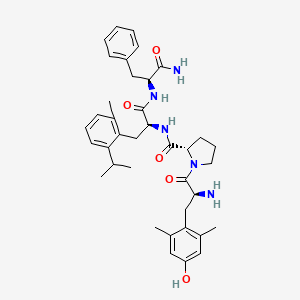
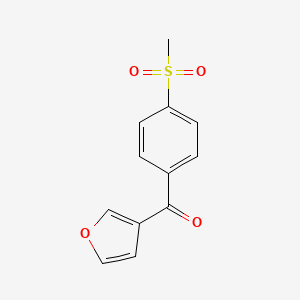
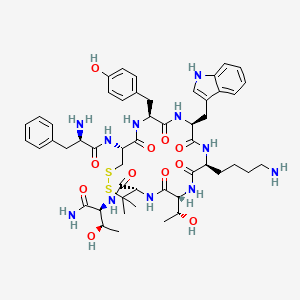
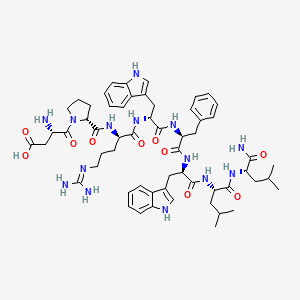
![[(4R,4aR,7S,7aR,12bS)-9-hydroxy-3-methyl-1,2,3,4,4a,5,6,7,7a,13-decahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-3-ium-7-yl] sulfate](/img/structure/B10848398.png)
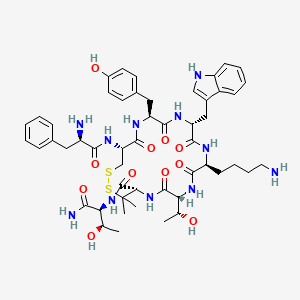

![E[c(RGDyK)]2-PTX conjugate](/img/structure/B10848418.png)

